

using (S)-methyl 2-(piperidin-3-yl)acetate

Author: BenchChem Technical Support

Compound of Interest

Compound Name: (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No.: B1419477

An Application Guide for the Solid-Phase Synthesis of Peptidomimetics and Scaffolds Using (S)-methyl 2-(piperidin-3-yl)acetate

Introduction: The Strategic Value of Chiral Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in pharmaceuticals and natural products. Its diverse substituents can interact with biological targets, often improving physicochemical properties like solubility and cell permeability.[3][4] The introduction of a chiral center at the 3-position of the piperidine ring further enhances the molecule's ability to interact with specific targets, offering improved affinity, selectivity, and pharmacokinetic profiles.[3][5]

(S)-methyl 2-(piperidin-3-yl)acetate is a bifunctional building block of significant interest. It combines the structural advantages of the chiral piperidine ring with a methyl ester group, making it a versatile starting material for solid-phase organic synthesis (SPOS). SPOS provides a powerful methodology for leveraging such building blocks, offering a systematic approach to the synthesis of complex molecules.

This guide provides a comprehensive framework and detailed protocols for the effective use of (S)-methyl 2-(piperidin-3-yl)acetate in solid-phase synthesis. It covers the chemical modification of the building block, its incorporation into a resin-bound peptide chain, and the final cleavage and deprotection steps.

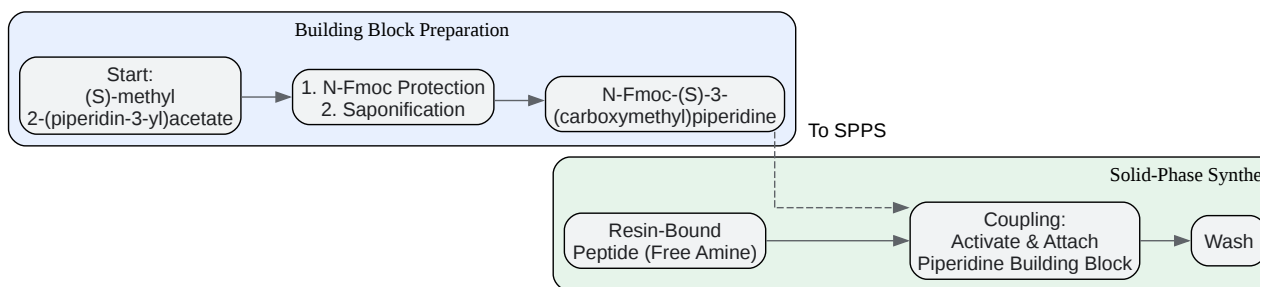
Core Principles and Synthetic Strategy

To be utilized in standard Fmoc-based solid-phase peptide synthesis (SPPS), (S)-methyl 2-(piperidin-3-yl)acetate must be chemically modified into a form compatible with the SPPS cycle.

- **Protection of the Piperidine Nitrogen:** The secondary amine of the piperidine ring is a nucleophile that would interfere with subsequent coupling steps. In the context of Fmoc/tBu chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the ideal choice.[9]
- **Unmasking the Carboxylic Acid:** The methyl ester must be saponified (hydrolyzed) to reveal a free carboxylic acid. This carboxyl group will serve as the reactive site for attachment to the resin.

This two-step modification converts the starting material into N-Fmoc-(S)-3-(carboxymethyl)piperidine, a custom building block ready for SPPS.

The overall workflow for incorporating this building block is visualized below.

[Click to download full resolution](#)

Caption: Overall workflow for the preparation and solid-phase incorporation of the piperidine building block.

Experimental Protocols

Protocol 1: Preparation of N-Fmoc-(S)-3-(carboxymethyl)piperidine

Rationale: This protocol transforms the commercially available building block into a format compatible with Fmoc-SPPS. The order of operations (prot

Materials:

- (S)-methyl 2-(piperidin-3-yl)acetate
- 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3) or N,N-Diisopropylethylamine (DIPEA)
- Dioxane, Water, Dichloromethane (DCM)
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF), Methanol (MeOH)
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)

Step-by-Step Procedure:

- N-Fmoc Protection:
 - Dissolve (S)-methyl 2-(piperidin-3-yl)acetate (1.0 eq) in a 1:1 mixture of dioxane and aqueous NaHCO_3 (10% w/v).
 - Cool the solution to 0 °C in an ice bath.
 - Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
 - Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield N-Fmoc-(S)-m
- Saponification (Ester Hydrolysis):
 - Dissolve the N-Fmoc protected ester from the previous step in a 3:1 mixture of THF:Water.
 - Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the startir
 - Carefully acidify the reaction mixture to pH ~3 with 1 M HCl.
 - Extract the aqueous layer with ethyl acetate or DCM (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
 - The resulting white solid, N-Fmoc-(S)-3-(carboxymethyl)piperidine, can be purified by column chromatography if necessary, but is often of suffici

Protocol 2: Solid-Phase Synthesis and Incorporation

Rationale: This protocol outlines the incorporation of the prepared building block into a growing peptide chain on a solid support using standard SPPS

Key Reagents & Equipment:

- Solid Support: Rink Amide AM Resin (or other suitable resin).
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
- Coupling Reagents: See Table 1 for options. HATU is recommended for this potentially sterically hindered coupling.
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
- Washing Solution: DMF.
- Deprotection Solution: 20% (v/v) piperidine in DMF.
- Cleavage Cocktail: See Table 2. A standard choice is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).^[10]
- Equipment: SPPS reaction vessel, shaker, filtration apparatus.

Caption: Key coupling step of the activated piperidine building block to the resin-bound peptide.

Step-by-Step Procedure:

- Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes.
- Fmoc Deprotection (of the resin-bound chain):
 - Drain the DMF.
 - Add 20% piperidine/DMF solution to the resin and shake for 3 minutes. Drain.
 - Add a fresh portion of 20% piperidine/DMF and shake for 10-15 minutes. Drain.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
 - Optional: Perform a Kaiser test to confirm the presence of a free primary amine.^[11]
- Coupling of N-Fmoc-(S)-3-(carboxymethyl)piperidine:
 - In a separate vial, pre-activate the building block. Dissolve N-Fmoc-(S)-3-(carboxymethyl)piperidine (3-4 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
 - Drain the wash solvent from the resin and immediately add the pre-activated coupling solution.
 - Shake the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance.
 - Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
 - Optional: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, repeat the coupling step.
- Chain Elongation: Repeat steps 2 and 3 for any subsequent amino acids to be added to the piperidine nitrogen or other parts of the molecule if the
- Final Cleavage and Deprotection:
 - After the final synthesis cycle, wash the resin with DMF, followed by DCM, and dry it under vacuum.
 - Prepare the cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT) based on the peptide sequence (see Table 2).^[12] Triisopropylsilane (TIS) is also used.
 - Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and shake gently for 2-3 hours at room temperature.
 - Filter the solution to separate the resin beads and collect the filtrate.
 - Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge the suspension, decant the ether, and wash the pellet with more cold ether.
- Dry the crude product pellet under vacuum. The final product can then be purified by reverse-phase HPLC.

Data and Reagent Selection Tables

Table 1: Common Coupling Reagents for Solid-Phase Synthesis

Reagent	Full Name	Class
HATU	1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate	Aminium Salt
HBTU	O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate	Aminium Salt
DIC/Oxyma	N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate	Carbodiimide
PyBOP	(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate	Phosphonium

Table 2: Composition of Common Cleavage Cocktails

Reagent Name	Composition (v/v)	Scavenge
Reagent B	88% TFA, 5% Phenol, 5% Water, 2% TIS	Phenol, TIS
Reagent K	82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT	Phenol, Thi
TFA/TIS/H ₂ O	95% TFA, 2.5% TIS, 2.5% Water	TIS
Reagent H	81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH ₄ I (w/w)	Multiple

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Conclusion and Best Practices

The successful incorporation of (S)-methyl 2-(piperidin-3-yl)acetate into a solid-phase synthesis workflow hinges on its proper preparation into a complex, valuable chiral scaffold to create novel peptidomimetics and complex molecular libraries.

Key considerations for success include:

- **Purity of the Building Block:** Ensure the N-Fmoc protection and saponification steps proceed to completion to avoid truncated sequences.
- **Coupling Efficiency:** Use a powerful coupling reagent like HATU and consider double coupling or extended reaction times to overcome potential steric hindrance.
- **Monitoring:** Employ qualitative tests like the Kaiser test at critical junctures to validate the completion of deprotection and coupling steps.^[11]
- **Cleavage Cocktail Selection:** Choose a cleavage cocktail composition that is appropriate for the other amino acid residues present in the sequence.

By adhering to these principles, scientists can confidently integrate this and other non-standard building blocks into their drug discovery and development pipelines.

References

- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud/006s7NEgNOS5KxTXPp5W68gWbdGQmd2mryBRoXwsjvbmG23BonxtZymKP8lveYcpFURVdAUrGPs8Q7EeNh0A8ITY_zM02M-G4j275zS9VYq7]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZDVcKZ4emyAscR4FBs0y0O_aKDdokBFMzRCQ_AdUKMHu-kJWPC_xqd6O34qs6gnbTMNxbxbUiX5KckisFW0KvPu5YxyLoG7cA==]
- Thieme Chemistry. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: <https://doi.org/10.1055/s-0043-1764218>]

- Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: <https://vertexaisearch.cloud.google.com/grounding-npmf6n3OsY7h40d8HinsDCScUR7Peuv1j4wulIEJ2D9mSRUE3jwZGP6m4fFTVJ38O68owqgPmHXW29zELTHh1EaMy6ueY4H-idsZWYYbOni>]
- ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/A6UyQnGfa3KmPRDA_DKLWELTOnJG7Zn7aqy5hJbTD5tZrVZe7K1A8epzfz6aphq-XWcZVqWw]
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/A6UyQnGfa3KmPRDA_DKLWELTOnJG7Zn7aqy5hJbTD5tZrVZe7K1A8epzfz6aphq-XWcZVqWw]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Benchchem. A Comparative Analysis of Cleavage Cocktails for Solid-Phase Synthesis of His-NH2 Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- AAPPTec Peptides. Cleavage Cocktails; Reagent B. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL8lbApXyEO5tUMfq7gj2bmtWThe3ffVYqHl4LBXNldf79sZVqY9ZZiNpfCUy8JrVAikbBSz_im9Kv2Dlb4Gy4ykXRPUDLo78Cf8fwgZr_18XNe-gf8JE9G44NIHaevUy]
- AAPPTec Peptides. Coupling Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9x2pP_6eoLElsZ66YcoUF2cmss8WcwmoXolxu6qlZ2ygfDk8mtn2GsertXfMrB_5YfTnZxCILLbdLr6N4BF2LDuSPUk0-hKhLurSd2AgUWBwYz0Og2b8mTEWtjYJ5F4yFNAzg==]
- ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Benchchem. Application Notes: Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- PubMed - NIH. A cleavage cocktail for methionine-containing peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Merck Millipore. Novabiochem® Coupling reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Thieme Chemistry. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Green Chemistry (RSC Publishing). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Semantic Scholar. Alternative to piperidine in Fmoc solid-phase synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- ResearchGate. Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- DTIC. Piperidine Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Benchchem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Springer Link. Methods and protocols of modern solid phase peptide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]
- Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvuZkDlaaASpRyCRhHWTbApOlwVO_N5mCXDK_stlbpNoWGDfe79tbwVFS03ol4zRIP0ulzwpCOIGYOQ2i27ynXH9cGrF6jt4tVMACFKZ0fBZp1XTLhs3uwSKQ32OJF9EFTcWY]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bachem.com [bachem.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. ejbiotechnology.info [ejbiotechnology.info]
- 18. biotage.com [biotage.com]
- 19. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [using (S)-methyl 2-(piperidin-3-yl)acetate in solid-phase synthesis]. BenchChem, [2026]. [Online PDF]. Availat

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Tea](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.